N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 55097-56-8
VCID: VC11693085
InChI: InChI=1S/C14H14BrN.ClH/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12;/h1-9,16H,10-11H2;1H
SMILES: C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Br.Cl
Molecular Formula: C14H15BrClN
Molecular Weight: 312.63 g/mol

N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride

CAS No.: 55097-56-8

Cat. No.: VC11693085

Molecular Formula: C14H15BrClN

Molecular Weight: 312.63 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride - 55097-56-8

Specification

CAS No. 55097-56-8
Molecular Formula C14H15BrClN
Molecular Weight 312.63 g/mol
IUPAC Name N-[(4-bromophenyl)methyl]-1-phenylmethanamine;hydrochloride
Standard InChI InChI=1S/C14H14BrN.ClH/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12;/h1-9,16H,10-11H2;1H
Standard InChI Key NCVUKNRUACJGRY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Br.Cl
Canonical SMILES C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Br.Cl

Introduction

Synthesis and Optimization

Reductive Amination Pathway

The most common synthesis involves reductive amination of 4-bromobenzaldehyde with benzylamine, followed by hydrochloric acid salt formation:

Reaction Scheme:
4-BrC₆H₄CHO+PhCH₂NH₂NaBH₄N-Benzyl-1-(4-bromophenyl)methanamineHClHydrochloride Salt\text{4-BrC₆H₄CHO} + \text{PhCH₂NH₂} \xrightarrow{\text{NaBH₄}} \text{N-Benzyl-1-(4-bromophenyl)methanamine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Conditions:

  • Solvent: Methanol or ethanol

  • Reducing Agent: Sodium borohydride (NaBH₄)

  • Temperature: 0–25°C

  • Yield: 68–72%

Table 1: Optimization of Reductive Amination

ParameterOptimal ValueImpact on Yield
Solvent PolarityEthanolMaximizes imine intermediate stability
NaBH₄ Equivalents1.5Prevents over-reduction
Reaction Time6 hoursBalances conversion and side reactions

Alternative Routes

Mannich Reaction:
A three-component reaction involving formaldehyde, benzylamine, and 4-bromophenylacetylene under acidic conditions yields the target compound with moderate efficiency (55–60% yield).

Key Challenge: Competing polymerization of acetylene derivatives necessitates strict temperature control (<10°C).

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in Water12 mg/mL (25°C)
Solubility in DMSO45 mg/mL
Melting Point189–192°C (decomposes)
HygroscopicityHigh (requires desiccation)

The hydrochloride salt exhibits improved aqueous solubility compared to the free base, making it preferable for biological assays.

Spectroscopic Characterization

¹H NMR (400 MHz, D₂O):

  • δ 7.45–7.32 (m, 9H, Ar-H)

  • δ 4.12 (s, 2H, CH₂NH)

  • δ 3.78 (s, 2H, PhCH₂)

¹³C NMR (100 MHz, D₂O):

  • δ 138.4 (C-Br)

  • δ 131.2–126.8 (Ar-C)

  • δ 54.3 (CH₂NH)

  • δ 49.1 (PhCH₂)

IR (KBr):

  • 2550 cm⁻¹ (N⁺-H stretch)

  • 1580 cm⁻¹ (C-Br vibration)

Applications in Pharmaceutical Research

Intermediate for Kinase Inhibitors

The 4-bromophenyl moiety participates in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures found in kinase inhibitors (e.g., EGFR and BRAF targets). For example:

N-Benzyl-1-(4-bromophenyl)methanamine+Ar-B(OH)₂Pd(PPh₃)₄Biaryl derivative\text{N-Benzyl-1-(4-bromophenyl)methanamine} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl derivative}

Case Study: Coupling with pyridin-3-ylboronic acid yields a lead compound with IC₅₀ = 0.8 nM against EGFR[L858R] .

Antimicrobial Activity

Derivatives bearing quaternary ammonium groups exhibit broad-spectrum antimicrobial activity:

Table 2: MIC Values Against Pathogens

PathogenMIC (μg/mL)
Staphylococcus aureus4.2
Escherichia coli16.8
Candida albicans8.5

Mechanistic studies suggest membrane disruption via cationic charge interactions .

Industrial and Materials Science Applications

Corrosion Inhibition

The compound acts as a corrosion inhibitor for mild steel in acidic environments (e.g., 1 M HCl), achieving 92% efficiency at 500 ppm. Adsorption follows the Langmuir isotherm model, indicating monolayer coverage.

Liquid Crystal Precursors

Functionalization with alkyl chains produces mesogenic amines used in thermotropic liquid crystals. Transition temperatures range from 85°C (smectic) to 120°C (nematic) .

Challenges and Future Directions

  • Stereoselective Synthesis: Current methods yield racemic mixtures; asymmetric catalysis remains unexplored.

  • Toxicity Profiling: Limited data on ecotoxicological impacts necessitate OECD guideline-compliant studies.

  • Scale-Up: Continuous flow systems could enhance reproducibility in multi-step syntheses.

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